molecular formula C9H9F3O B6211287 [3-(2,2,2-trifluoroethyl)phenyl]methanol CAS No. 1108151-68-3

[3-(2,2,2-trifluoroethyl)phenyl]methanol

Cat. No.: B6211287
CAS No.: 1108151-68-3
M. Wt: 190.2
InChI Key:
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Description

[3-(2,2,2-trifluoroethyl)phenyl]methanol: is an organic compound with the molecular formula C9H9F3O It features a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2,2-trifluoroethyl)phenyl]methanol typically involves the reaction of 3-bromobenzyl alcohol with 2,2,2-trifluoroethyl magnesium bromide in the presence of a catalyst such as palladium . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2,2,2-trifluoroethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as .

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: 3-(2,2,2-trifluoroethyl)phenylmethane.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(2,2,2-trifluoroethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group imparts unique electronic properties that can be exploited in the design of novel compounds.

Biology: The compound is studied for its potential biological activities. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s unique structure may interact with biological targets in ways that lead to new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoroethyl group can enhance the properties of polymers and other materials, making them more durable and resistant to degradation.

Mechanism of Action

The mechanism of action of [3-(2,2,2-trifluoroethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

  • [3-(2,2,2-trifluoroethyl)phenyl]ethanol
  • [3-(2,2,2-trifluoroethyl)phenyl]acetone
  • [3-(2,2,2-trifluoroethyl)phenyl]amine

Uniqueness: Compared to similar compounds, [3-(2,2,2-trifluoroethyl)phenyl]methanol is unique due to its specific combination of a trifluoroethyl group and a methanol group attached to a phenyl ring. This structure imp

Properties

CAS No.

1108151-68-3

Molecular Formula

C9H9F3O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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